molecular formula C15H14N6OS2 B3038727 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889949-64-8

8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B3038727
CAS No.: 889949-64-8
M. Wt: 358.4 g/mol
InChI Key: WXEBFKJLPALIBM-UHFFFAOYSA-N
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Description

The compound “8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been developed in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction was investigated in the presence of polyphosphate ester (PPE) .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The ring opening of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that derivatives of 1,3,4-thiadiazole, a component of the compound , possess significant antimicrobial and antifungal activities. These properties are attributed to their structural features, including the thiadiazole ring. For example, compounds synthesized with thiadiazole structures have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases (Al-Omran, El-Khair, & Mohareb, 2002; Khalifa, Amr, Al-Omar, & Nossier, 2016)(Al-Omran et al., 2002)(Khalifa et al., 2016).

Antitumor Agents

Studies have explored the use of 1,3,4-thiadiazole derivatives as antitumor agents. These compounds have demonstrated cytotoxic activity against various tumor cell lines, indicating their potential as cancer therapeutics. The structure-activity relationships (SARs) of these compounds have been investigated to optimize their antitumor properties (Tsuzuki et al., 2004)(Tsuzuki et al., 2004).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have been a focus of research, with studies detailing methods for creating various derivatives. This research provides insight into the compound's potential for customization and adaptation for specific applications, including medicinal chemistry (Deady & Devine, 2006; Guleli et al., 2019)(Deady & Devine, 2006)(Guleli et al., 2019).

Antifilarial and Antimalarial Applications

Compounds containing naphthyridine structures, a feature of the compound , have been evaluated for their antifilarial and antimalarial properties. These findings suggest potential applications in treating parasitic infections (Elslager, Perricone, & Worth, 1970)(Elslager et al., 1970).

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting this enzyme, the compound disrupts this process, leading to a decrease in pH, which is detrimental to certain bacteria such as Helicobacter pylori .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . This disruption can lead to a decrease in pH, which can affect the survival of certain bacteria .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in pH . This can have a detrimental effect on certain bacteria, such as Helicobacter pylori, which rely on a higher pH for survival .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s efficacy, as a lower pH can enhance the compound’s ability to inhibit the urease enzyme . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on further exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .

Properties

IUPAC Name

5-amino-N-(1,3,4-thiadiazol-2-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS2/c16-10-8-5-9-11(7-1-3-21(9)4-2-7)18-14(8)24-12(10)13(22)19-15-20-17-6-23-15/h5-7H,1-4,16H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEBFKJLPALIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=NN=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112493
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-64-8
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889949-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 2
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 3
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 4
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

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